molecular formula C9H9BrO2 B105087 Ethyl 2-bromobenzoate CAS No. 6091-64-1

Ethyl 2-bromobenzoate

Cat. No. B105087
CAS RN: 6091-64-1
M. Wt: 229.07 g/mol
InChI Key: BIHHBTVQFPVSTE-UHFFFAOYSA-N
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Description

Ethyl 2-bromobenzoate is an organic compound belonging to the family of benzene derivatives. It is a colorless liquid with a pungent odor, and is used as a reagent in organic synthesis. It is also used as an intermediate in the synthesis of pharmaceuticals, fragrances, and dyes. It is a valuable reagent due to its reactivity and its ability to be used in a variety of reactions.

Scientific Research Applications

Synthesis Applications

Ethyl 2-bromobenzoate is a versatile chemical used in organic synthesis. It's used as a building block in the synthesis of various complex molecules. For instance, it's utilized in the synthesis of [1,2,3]Triazolo[1,5-a]quinoline derivatives, which are of interest due to their potential biological activities (Pokhodylo & Obushak, 2019). This compound also plays a role in P-C coupling reactions, leading to the formation of phosphinoylbenzoic acids and their corresponding ethyl esters (Jablonkai & Keglevich, 2015). Moreover, it's used in the Ullman diaryl ether synthesis combined with protection strategies for the hydroxyl groups in the synthesis of ethyl 3-(hydroxyphenoxy)benzyl butylphosphonates, potential antigen 85C inhibitors (Frlan, Gobec, & Kikelj, 2007).

Advanced Materials and Catalysis

This compound's derivatives are useful in material science and catalysis. Its structural units are incorporated into advanced materials. For instance, 2-(2-Bromophenyl)ethyl groups are utilized as building blocks in radical cyclization reactions onto azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles (Allin et al., 2005). Additionally, modified versions of this compound serve as intermediates for synthesizing a wide array of trifluoromethyl heterocycles, showcasing its versatility in synthetic chemistry (Honey et al., 2012).

Organic Chemistry Research

This compound is pivotal in organic chemistry research. It's involved in the synthesis of various organic compounds, such as ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, highlighting its application in creating novel organic compounds with potential bioactive properties (Nassiri & Milani, 2020). It also plays a role in exploring biaryl carboxylic acids as proton shuttles for the selective functionalization of indole C-H bonds, indicating its use in fine-tuning organic synthesis methodologies (Pi et al., 2018).

Safety and Hazards

Ethyl 2-bromobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

ethyl 2-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHHBTVQFPVSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209751
Record name Ethyl 2-bromobenzoate
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

6091-64-1
Record name Ethyl 2-bromobenzoate
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Record name Ethyl 2-bromobenzoate
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Record name Ethyl 2-bromobenzoate
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Record name Ethyl 2-bromobenzoate
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Synthesis routes and methods

Procedure details

2-Bromobenzoic acid (2.005 g, 9.47 mmol, 1.0 eq.) was combined with iodoethane (1.60 ml, 19.9 mmol, 2.0 eq.)and sodium bicarbonate (1.68 g, 19.9 mmol, 2.0 eq.) in dimethylformamide (10 ml, 1M) and stirred at room temperature for a total of 4 days. The reaction was then diluted with water (20 ml) and extracted with ether:hexane (1:1, 3×20 ml). The combined organic extracts were washed with aqueous 10% sodium hydrogen sulfite (20 ml), water (20 ml), and aqueous saturated sodium chloride (20 ml). Next, the organic extracts were dried over sodium sulfate, filtered through magnesium sulfate and concentrated. The residue was chromatographed on silica gel (50 g) eluting with ether:hexane (1:6) to furnish the title C compound (2.17 g).
Quantity
2.005 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
1.68 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a key application of ethyl 2-bromobenzoate in organic synthesis?

A: this compound serves as a versatile starting material for synthesizing various heterocyclic compounds, particularly 3,4-dihydroisoquinolin-1(2H)-ones and related structures. [] This is achieved through a multi-step process involving cross-coupling reactions, cyclization, and subsequent modifications.

Q2: Can this compound participate in Heck reactions? What are the potential outcomes?

A: Yes, this compound can undergo Heck reactions with activated alkenes. [] Interestingly, the reaction outcome can vary depending on the alkene used. While reactions with methyl acrylate can yield a mixture of the expected alkene product and a lactone derivative, reactions with acrylonitrile primarily form the corresponding lactone. []

Q3: Are there alternative reducing agents to DIBAL-H for the selective reduction of esters to aldehydes, and how does this compound react in such reactions?

A: Yes, potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) has been shown to effectively reduce this compound to the corresponding aldehyde in good yield. [, ] This reagent offers a milder and potentially more selective alternative to DIBAL-H for this transformation.

Q4: What insights into the crystal structure of this compound derivatives are available?

A: Studies on the crystal structure of a derivative, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)this compound, reveal details about its molecular conformation and intermolecular interactions. [] The crystal packing is stabilized by C—H⋯O hydrogen bonds and π–π interactions, offering insights into its solid-state properties. []

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